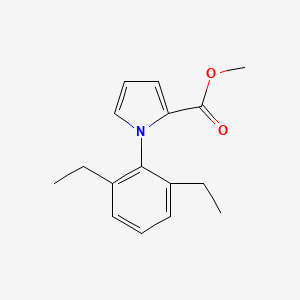![molecular formula C25H43NO2Te B14316659 Ethyl [2-(phenyltellanyl)hexadecyl]carbamate CAS No. 112476-13-8](/img/structure/B14316659.png)
Ethyl [2-(phenyltellanyl)hexadecyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [2-(phenyltellanyl)hexadecyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyltellanyl group attached to a hexadecyl chain, which is further linked to an ethyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(phenyltellanyl)hexadecyl]carbamate typically involves the reaction of 2-(phenyltellanyl)hexadecanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [2-(phenyltellanyl)hexadecyl]carbamate can undergo various chemical reactions, including:
Oxidation: The phenyltellanyl group can be oxidized to form tellurium dioxide.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various alkylating agents can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Tellurium dioxide and the corresponding oxidized carbamate.
Reduction: The corresponding amine and ethanol.
Substitution: Various substituted carbamates depending on the alkylating agent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for biochemical studies.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl [2-(phenyltellanyl)hexadecyl]carbamate involves its interaction with molecular targets through its carbamate and phenyltellanyl groups. The carbamate group can form stable linkages with amino acids in proteins, potentially altering their function. The phenyltellanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: A simpler carbamate without the phenyltellanyl group.
Methyl carbamate: Similar structure but with a methyl group instead of an ethyl group.
Propyl carbamate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
Ethyl [2-(phenyltellanyl)hexadecyl]carbamate is unique due to the presence of the phenyltellanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications that other carbamates may not be suitable for.
Eigenschaften
CAS-Nummer |
112476-13-8 |
|---|---|
Molekularformel |
C25H43NO2Te |
Molekulargewicht |
517.2 g/mol |
IUPAC-Name |
ethyl N-(2-phenyltellanylhexadecyl)carbamate |
InChI |
InChI=1S/C25H43NO2Te/c1-3-5-6-7-8-9-10-11-12-13-14-16-21-24(22-26-25(27)28-4-2)29-23-19-17-15-18-20-23/h15,17-20,24H,3-14,16,21-22H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
STKPHKXBDNNVRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CNC(=O)OCC)[Te]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


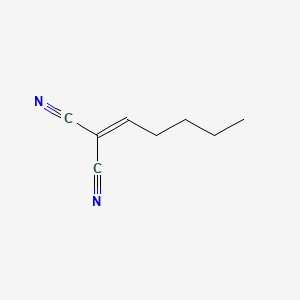
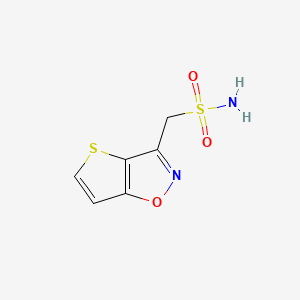
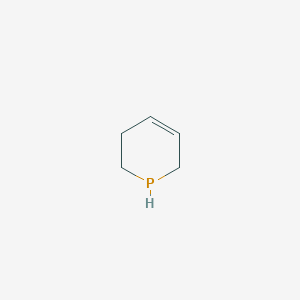
![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
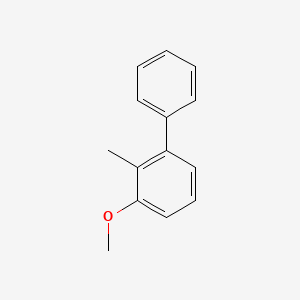
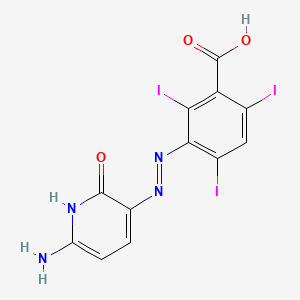
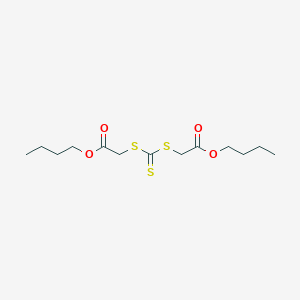
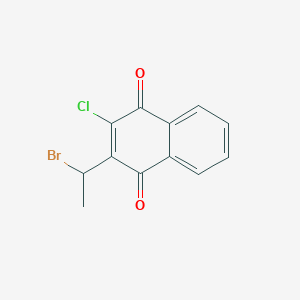
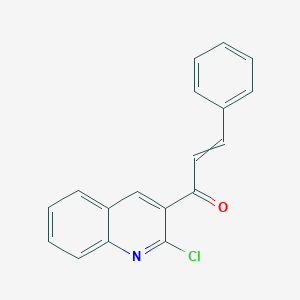

![4,4'-[(3-Aminophenyl)methylene]diphenol](/img/structure/B14316663.png)
